N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first synthesized by researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies due to its potential in treating cancer.
Wirkmechanismus
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide targets RNA polymerase I transcription by binding to a specific region of DNA known as the rDNA promoter. This binding prevents the recruitment of transcription factors and RNA polymerase I, thereby inhibiting the production of ribosomes. This inhibition leads to the activation of the p53 pathway, which triggers cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been found to have a range of biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also inhibits the production of ribosomes, which reduces protein synthesis and slows down cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has several advantages for use in lab experiments. It is highly selective for RNA polymerase I transcription and has been found to be effective in inhibiting cancer cell growth in vitro and in vivo. However, there are also some limitations to its use. It has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo. It also has the potential to cause DNA damage, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide. One area of interest is in combination therapy, where N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is used in combination with other drugs to enhance its effectiveness. Another area of interest is in developing new analogs of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide that have improved pharmacokinetic properties and reduced toxicity. Finally, there is also interest in exploring the potential of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide in treating other diseases, such as neurodegenerative disorders.
Synthesemethoden
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2,4,6-trimethylbenzaldehyde with cyclohexylamine to form 2,4,6-trimethyl-N-cyclohexylbenzamide. This compound is then reacted with 2-methoxyphenylacetonitrile to form N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-6-methoxy-2,2,4-trimethyl-1(2H)-quinolinecarboxamide has been the subject of extensive scientific research due to its potential in treating cancer. It has been found to be effective in inhibiting the growth of various types of cancer cells, including breast, ovarian, and pancreatic cancer cells. It works by targeting RNA polymerase I transcription, which is a key process in the production of ribosomes, the cellular structures responsible for protein synthesis.
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-13,15H,5-9H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHXOWIJBMOKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3CCCCC3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354473 |
Source
|
Record name | AG-G-07739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide | |
CAS RN |
5866-22-8 |
Source
|
Record name | AG-G-07739 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.